(3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene

Lipophilicity Hansch constant Drug design

The target compound ((3E)-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)oct-3-ene, CAS 261760-17-2, MFCD00155973) belongs to the commercial class of partially fluorinated alkenes carrying a terminal perfluoroalkoxy substituent. Its molecular formula is C9H11F7O (MW 268.18 g/mol), and it is typically supplied at ≥ 97 % purity for research-grade applications.

Molecular Formula C9H11F7O
Molecular Weight 268.17 g/mol
Cat. No. B12451839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene
Molecular FormulaC9H11F7O
Molecular Weight268.17 g/mol
Structural Identifiers
SMILESCCCCC=CC(C(F)(F)F)(OC(F)(F)F)F
InChIInChI=1S/C9H11F7O/c1-2-3-4-5-6-7(10,8(11,12)13)17-9(14,15)16/h5-6H,2-4H2,1H3
InChIKeyHCIFORKBCMJRGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene: Defining Characteristics for Informed Sourcing of a Specialized Fluoroalkene Building Block


The target compound ((3E)-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)oct-3-ene, CAS 261760-17-2, MFCD00155973) belongs to the commercial class of partially fluorinated alkenes carrying a terminal perfluoroalkoxy substituent . Its molecular formula is C9H11F7O (MW 268.18 g/mol), and it is typically supplied at ≥ 97 % purity for research-grade applications . The molecule features a (3E)-configured internal double bond, a C-2 fluorine atom, a C-1 trifluoromethyl (CF3) group, and a C-2 trifluoromethoxy (OCF3) substituent, placing it at the intersection of fluoroalkene reactivity and the pronounced electronic and lipophilic effects imparted by the OCF3 motif [1].

Why a Generic Fluoroalkene or Simple CF3-Alkene Cannot Replace (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene


Superficially similar in-class compounds—such as the CF3-substituted alkene analogue (CAS 261760-26-3) or the saturated octane derivative (CAS 200501-95-7)—differ fundamentally in their electronic, lipophilic, and metabolic profiles because they lack the aliphatic OCF3 functionality. The OCF3 group is not merely a bulkier homologue of CF3; it possesses distinct Hansch hydrophobicity constants, electronegativity, and conformational preferences that simultaneously modulate lipophilicity, basicity of proximal nitrogen centres, and oxidative microsomal clearance in ways that a CF3 or CH3O group does not replicate [1][2]. Therefore, substituting the target compound with a simpler fluoroalkene eliminates the very property set—balanced high lipophilicity, tunable electron withdrawal, and a reactive internal olefin—for which it is specifically procured.

Quantitative Differentiation of (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene from Its Closest Structural Analogues


OCF3 versus CF3 and OCH3: Experimentally Measured Hansch Hydrophobicity Constants (π) That Drive Partitioning Behavior

The trifluoromethoxy substituent (π = 1.04) confers greater hydrophobicity than the trifluoromethyl group (π = 0.88) and dramatically greater hydrophobicity than the methoxy group (π = −0.02), as derived from experimentally measured aromatic substituent constants [1]. This ordering means the target compound is predicted to partition more favourably into lipid environments than its direct CF3 analogue (CAS 261760-26-3) and vastly more than a hypothetical methoxy congener.

Lipophilicity Hansch constant Drug design

Aliphatic LogD Shift: OCF3 Increases Lipophilicity by 0.7–1.4 LogD Units Relative to OCH3 in Matched Molecular Pairs

A systematic study of aliphatic derivatives demonstrated that replacing an aliphatic OCH3 group with OCF3 increases the experimental logD (distribution coefficient at pH 7.4) by 0.7–1.4 units [1]. Critically, the magnitude of this lipophilicity gain is similar to that observed for CF3 substitution, but the OCF3 group accomplishes it through a distinct electronic mechanism (σ* delocalisation versus pure inductive effect), which differentiates it pharmacokinetically from both CH3O and CF3 analogues [1].

LogD Matched molecular pair Aliphatic fluorination

Electronegativity Differential: OCF3 (3.7) Exceeds CF3 (3.5) and OCH3 (2.7) on the Pauling Scale, Dictating Distinct Reactivity at the Adjacent Olefin

The group electronegativity of OCF3 (3.7) surpasses that of CF3 (3.5) and far exceeds that of OCH3 (2.7) [1]. When attached to the C-2 position of the fluoroalkene, this heightened electron withdrawal polarises the adjacent (3E)-double bond more strongly than a CF3 group, creating a more electron-deficient olefin that exhibits altered reactivity in nucleophilic additions, cycloadditions, and radical trapping reactions relative to the CF3 analogue (CAS 261760-26-3).

Electronegativity Electronic effect Olefin reactivity

Microsomal Metabolic Stability: OCF3 Derivatives Show Divergent Clearance Trends Compared to CH3O and CF3 Counterparts

In a comparative microsomal stability assay using aliphatic model compounds, most OCF3-bearing derivatives exhibited decreased metabolic stability (higher intrinsic clearance) relative to their matched CH3O and CF3 analogues [1]. This trend was not uniform across all chemotypes—notably, the N-alkoxy(sulfon)amide series showed the opposite pattern—but the general observation is that OCF3 can accelerate oxidative metabolism compared to CF3, which is a critical differentiator for applications where metabolic lability is either desired (prodrug strategies) or must be avoided [1].

Metabolic stability Microsomal clearance OCF3 metabolism

Physical Property Divergence: Computed Density and Boiling Point Differentiate the OCF3 Alkene from Its CF3 Alkene Analogue

ACD/Labs-computed properties for the direct CF3 analogue (CAS 261760-26-3) give a density of 1.206 ± 0.06 g/cm³, a boiling point of 133.0 ± 8.0 °C, and an aqueous solubility of 1.3 × 10⁻³ g/L (25 °C) . While experimentally measured values for the OCF3 target are not publicly available, the higher molecular weight (268.18 vs. 252.17 g/mol) and the presence of the additional oxygen atom are expected to increase boiling point and alter density relative to the all-carbon CF3 skeleton, providing a tangible physical differentiation for downstream processing and formulation.

Density Boiling point Physicochemical properties

Supplier-Documented Purity and Irritant Classification Differentiate Commercial Availability from Bulk Industrial Fluoroalkenes

Multiple independent vendors (Alfa Chemistry, Leyan, Fluoropharm, NeoFluoride) consistently catalogue the target compound at 97 % purity with the MDL identifier MFCD00155973 . The compound is classified as an irritant [1]. This contrasts with many bulk industrial fluoroalkenes (e.g., perfluoroisobutene, hexafluoropropene) that are supplied as technical-grade gases or low-purity mixtures, positioning the target compound as a research-grade, single-isomer ((3E)) building block suitable for reproducible synthetic chemistry.

Purity Supply chain Research-grade

High-Value Application Scenarios Where (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene Provides Demonstrable Advantage


Medicinal Chemistry Building Block Requiring Elevated Lipophilicity with Tunable Olefin Reactivity

When designing CNS-penetrant or membrane-targeted small molecules, the OCF3 group increases lipophilicity by 0.7–1.4 logD units over an OCH3 substituent [1], while the (3E)-configured internal olefin provides a synthetic handle for further elaboration (e.g., cross-coupling, epoxidation) that is absent in saturated octane analogues. The target compound is therefore prioritised over the CF3 alkene (CAS 261760-26-3) when a superior π value (1.04 vs. 0.88) and distinct metabolic profile are required [1][2].

Agrochemical Lead Optimisation Where Differential Microsomal Clearance Between OCF3 and CF3 Is Exploited

In the development of crop protection agents, the faster microsomal clearance of aliphatic OCF3 compounds relative to their CF3 counterparts can be strategically employed to achieve non-persistent active ingredients with favourable environmental degradation profiles [1]. The target compound offers this divergent metabolic behaviour while maintaining the high electronegativity (3.7) needed for target binding [2].

Fluorinated Polymer and Advanced Material Precursor Leveraging the Internal Olefin and OCF3 Functionality

The combination of a polymerisable internal double bond and a highly electronegative OCF3 group (3.7) makes the target compound a candidate monomer for specialty fluoropolymers requiring low surface energy, high chemical resistance, and tailored dielectric properties [1]. Unlike the saturated octane derivative (CAS 200501-95-7), the olefin geometry is preserved and ready for addition polymerisation or controlled radical processes.

Mechanistic Probe or Synthetic Intermediate in Organofluorine Methodology Development

The electron-deficient character of the double bond, imposed by the OCF3 group (electronegativity 3.7 vs. 3.5 for CF3), makes the target compound a discriminating substrate for developing new trifluoromethoxylation or fluoroalkenylation methodologies [1]. Its defined (3E) stereochemistry and commercial availability at 97% purity ensure reproducible outcomes in catalytic reaction screening .

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